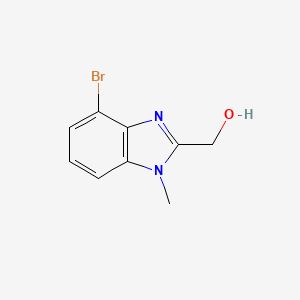

(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-1-methylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-7-4-2-3-6(10)9(7)11-8(12)5-13/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVPSSTUGWUKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653994 | |

| Record name | (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-44-2 | |

| Record name | 4-Bromo-1-methyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol

Introduction

This compound is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its substituted benzimidazole core is a prevalent scaffold in a multitude of pharmacologically active molecules. The presence of a bromine atom offers a versatile handle for further functionalization through various cross-coupling reactions, while the hydroxymethyl group at the 2-position provides a site for esterification, etherification, or oxidation to introduce diverse pharmacophores. This guide provides a comprehensive overview of a reliable and adaptable synthetic pathway for this target molecule, intended for researchers, scientists, and professionals in the field of drug development. The presented synthesis is designed to be robust and scalable, with a focus on the rationale behind the selection of reagents and reaction conditions.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the benzimidazole ring. The most straightforward approach is the cyclization of a substituted o-phenylenediamine with a suitable C1 synthon that already contains the hydroxymethyl group or a precursor to it. This leads to the key intermediate, 3-bromo-N1-methylbenzene-1,2-diamine . This intermediate can be further disconnected to simpler, commercially available starting materials.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved in a multi-step sequence, beginning with the preparation of the key diamine intermediate, followed by the crucial cyclization step to form the benzimidazole ring.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-N1-methylbenzene-1,2-diamine

The synthesis of this asymmetrically substituted o-phenylenediamine requires a carefully planned sequence of reactions to ensure the correct regiochemistry. A plausible route starts from m-bromoaniline.

Step 1: Acetylation of m-Bromoaniline

To control the regioselectivity of the subsequent nitration and to moderate the activating effect of the amino group, it is first protected as an acetamide.

-

Reaction: m-Bromoaniline is reacted with acetic anhydride in the presence of a mild base or a catalytic amount of acid.

-

Rationale: The acetyl group is a good protecting group for anilines. It is bulky enough to direct the incoming nitro group to the ortho and para positions relative to the amino group, and it can be easily removed under acidic or basic conditions.

Step 2: Nitration of N-(3-bromophenyl)acetamide

The protected aniline is then nitrated to introduce a nitro group onto the aromatic ring.

-

Reaction: N-(3-bromophenyl)acetamide is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures.

-

Rationale: The acetamido group is an ortho-, para-director. Nitration will primarily occur at the positions ortho and para to the acetamido group. The desired 2-nitro and 4-nitro isomers are formed, which can be separated by chromatography. For the synthesis of the target molecule, the 2-nitro isomer is required.

Step 3: N-Methylation of N-(3-bromo-2-nitrophenyl)acetamide

The secondary amide is then methylated.

-

Reaction: The N-(3-bromo-2-nitrophenyl)acetamide is treated with a methylating agent such as methyl iodide in the presence of a base like sodium hydride in an aprotic solvent like DMF.

-

Rationale: The use of a strong base like NaH is necessary to deprotonate the amide, forming a nucleophilic anion that readily reacts with methyl iodide.

Step 4: Deprotection and Reduction to 3-Bromo-N1-methylbenzene-1,2-diamine

The final step in the synthesis of the key intermediate involves the removal of the acetyl group and the reduction of the nitro group. This can often be achieved in a single step.

-

Reaction: The N-acetylated and N-methylated nitroaniline is treated with a strong reducing agent that can also hydrolyze the amide, or the two steps can be performed sequentially. A common method for nitro group reduction is the use of a metal catalyst such as palladium on carbon with hydrogen gas, or a metal in acid, such as tin or iron in hydrochloric acid. The acetyl group can be hydrolyzed under the acidic conditions of the reduction or in a separate step with aqueous acid or base. A one-pot method using a reducing agent like SnCl2 in an alcoholic solvent can be effective for both transformations.

The following DOT script visualizes the workflow for the synthesis of the key intermediate:

Caption: Synthesis of 3-Bromo-N1-methylbenzene-1,2-diamine.

Part 2: Cyclization to form this compound

With the key diamine intermediate in hand, the final step is the formation of the benzimidazole ring with the desired 2-hydroxymethyl substituent. The Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid, is a well-established and reliable method.[1]

Step 5: Condensation of 3-Bromo-N1-methylbenzene-1,2-diamine with Glycolic Acid

-

Reaction: 3-Bromo-N1-methylbenzene-1,2-diamine is condensed with glycolic acid in a high-boiling solvent, often with an acid catalyst, to facilitate the cyclization and dehydration.[2]

-

Mechanism: The reaction proceeds via the initial formation of an amide bond between one of the amino groups of the diamine and the carboxylic acid of glycolic acid. The second amino group then attacks the carbonyl carbon of the newly formed amide, leading to an intramolecular cyclization. Subsequent dehydration yields the aromatic benzimidazole ring. The N-methyl group of the diamine directs the cyclization to form the desired 1-methylbenzimidazole isomer.

-

Causality of Experimental Choices:

-

Glycolic Acid: This is an ideal C1 synthon as it directly provides the required hydroxymethyl group at the 2-position of the benzimidazole ring.[3]

-

High Temperature/Acid Catalyst: These conditions are necessary to drive the dehydration and aromatization of the intermediate dihydrobenzimidazole. A common choice is refluxing in a high-boiling solvent like DMF or using a catalyst such as p-toluenesulfonic acid.[4]

-

The following DOT script illustrates the cyclization step:

Caption: Final cyclization to the target molecule.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures when necessary. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol for the Synthesis of this compound

Step 1-4: Synthesis of 3-Bromo-N1-methylbenzene-1,2-diamine

Detailed protocols for the synthesis of this intermediate can be adapted from literature procedures for analogous compounds. A general outline is provided:

-

Acetylation: To a solution of m-bromoaniline in a suitable solvent (e.g., acetic acid or dichloromethane), add acetic anhydride and stir at room temperature until the reaction is complete (monitored by TLC).

-

Nitration: Cool the solution of N-(3-bromophenyl)acetamide in concentrated sulfuric acid to 0°C and add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C. After the addition, allow the reaction to stir for a specified time before pouring it onto ice. The precipitated product is filtered and purified to isolate the desired N-(3-bromo-2-nitrophenyl)acetamide isomer.

-

N-Methylation: To a solution of N-(3-bromo-2-nitrophenyl)acetamide in anhydrous DMF, add sodium hydride portion-wise at 0°C. After gas evolution ceases, add methyl iodide and allow the reaction to warm to room temperature and stir until completion.

-

Deprotection and Reduction: The crude N-(3-bromo-2-nitrophenyl)-N-methylacetamide can be treated with an excess of a reducing agent like tin(II) chloride in a mixture of hydrochloric acid and ethanol and heated to reflux. This will effect both the reduction of the nitro group and the hydrolysis of the amide. After completion, the reaction is basified and the product is extracted with an organic solvent.

Step 5: Synthesis of this compound

-

In a round-bottom flask, combine 3-bromo-N1-methylbenzene-1,2-diamine (1 equivalent) and glycolic acid (1.2 equivalents).

-

Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or a mixture of xylenes.

-

Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 equivalents).

-

Heat the reaction mixture to reflux (typically 120-150°C) for several hours, monitoring the progress by TLC. The reaction can be considered complete when the starting diamine is no longer visible.

-

After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

-

Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. If so, it can be collected by filtration. If not, extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation

| Step | Reactants | Key Reagents/Conditions | Product | Expected Yield |

| 1-4 | m-Bromoaniline | 1. Ac2O; 2. HNO3/H2SO4; 3. NaH, CH3I; 4. SnCl2/HCl | 3-Bromo-N1-methylbenzene-1,2-diamine | Moderate |

| 5 | 3-Bromo-N1-methylbenzene-1,2-diamine, Glycolic acid | p-TsOH, Reflux in DMF | This compound | Good to High |

Conclusion

The synthesis pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. The strategy relies on well-established synthetic transformations and offers flexibility in the choice of reagents and conditions, allowing for adaptation and optimization in various laboratory settings. The key to a successful synthesis lies in the careful execution of each step, with particular attention to the purification of intermediates. This guide serves as a valuable resource for chemists engaged in the synthesis of novel benzimidazole-based compounds for drug discovery and development.

References

[5] Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis. Retrieved from Ketone Pharma website. [2] Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. [6] Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives. [7] Al-Masoudi, N. A., & Al-Sultani, K. H. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Pharmaceuticals, 15(9), 1128. [8] ChemicalBook. 2-Bromo-3-nitroaniline synthesis. Retrieved from ChemicalBook website. [9] Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis website. Kadhim, A. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [10] Wang, C., et al. (2018). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry, 20(13), 3049-3054. [11] Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry website. [12] Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. [13] Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [14] Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. [1] ResearchGate. (2023, October 5). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [15] Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from Chemistry Steps website. [16] ResearchGate. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [17] Chongqing Chemdad Co., Ltd. 2-Methyl-3-nitroaniline. Retrieved from Chemdad website. [18] Yang, X.-L., et al. (2012). 3-Methylbenzene-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3346. [19] ACS Publications. (2019, January 9). Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate. [20] Stratakis, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1423. [21] ResearchGate. The Phillips–Ladenburg imidazole synthesis. Retrieved from ResearchGate website. [22] YouTube. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism. [3] Royal Society of Chemistry. (2021). One-pot chemoenzymatic synthesis of glycolic acid from formaldehyde. [23] Transformation Tutoring. (2024, February 19). Starting with benzene, design a synthesis 3-Bromoaniline. [24] MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [25] Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428. [26] YouTube. (2025, May 19). Synthetic Route (Aniline to meta-Bromoaniline). [27] ChemicalBook. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis. Retrieved from ChemicalBook website.

Sources

- 1. researchgate.net [researchgate.net]

- 2. banglajol.info [banglajol.info]

- 3. One-pot chemoenzymatic synthesis of glycolic acid from formaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 6. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Bromo-3-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 10. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 2-Methyl-3-nitroaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 18. 3-Methylbenzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzimidazoles as Metal-Free and Recyclable Hydrides for CO2 Reduction to Formate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. transformationtutoring.com [transformationtutoring.com]

- 24. mdpi.com [mdpi.com]

- 25. impactfactor.org [impactfactor.org]

- 26. youtube.com [youtube.com]

- 27. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2] Its unique heterocyclic structure, consisting of fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets.[1][3] This guide focuses on a specific, functionalized derivative, (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol, a compound poised for exploration in drug discovery and development. The strategic placement of a bromo substituent, a methyl group, and a hydroxymethyl moiety offers a rich platform for synthetic elaboration and targeted biological evaluation. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its physicochemical properties, a proposed synthetic route, and its potential therapeutic applications, grounded in the broader context of benzimidazole chemistry.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound combines the aromatic stability of the benzimidazole core with reactive functional groups that are key to its chemical versatility. The bromine atom at the 4-position can serve as a handle for cross-coupling reactions, while the hydroxymethyl group at the 2-position provides a site for esterification, etherification, or oxidation.[4] The N-methylation at the 1-position enhances lipophilicity and can influence the compound's metabolic stability and binding orientation within a biological target.

Chemical Identifier and Computed Properties

A summary of the key chemical identifiers and computed physicochemical properties for this compound is presented in the table below. These values are crucial for database referencing, computational modeling, and predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | (4-bromo-1-methylbenzimidazol-2-yl)methanol | [5] |

| CAS Number | 1150618-44-2 | [5] |

| Molecular Formula | C9H9BrN2O | Calculated |

| Molecular Weight | 241.09 g/mol | Calculated |

| Canonical SMILES | CN1C2=C(C(=CC=C2)Br)N=C1CO | [5] |

| InChI Key | RFVPSSTUGWUKOA-UHFFFAOYSA-N | [5] |

| Exact Mass | 239.99000 g/mol | [5] |

| Boiling Point | 406.88°C at 760 mmHg (Predicted) | [5] |

| Flash Point | 199.874°C (Predicted) | [5] |

| Density | 1.664 g/cm³ (Predicted) | [5] |

Spectral Data (Hypothetical)

-

¹H NMR (400 MHz, CDCl₃, δ): Expected signals would include a singlet for the methyl group (CH₃) around 3.7-3.9 ppm, a singlet for the methylene protons (CH₂) of the methanol group around 4.8-5.0 ppm, and aromatic protons in the range of 7.2-7.8 ppm. The hydroxyl proton (-OH) would likely appear as a broad singlet.

-

¹³C NMR (100 MHz, CDCl₃, δ): Key signals would include the methyl carbon around 30-35 ppm, the methylene carbon of the methanol group around 55-60 ppm, and aromatic carbons between 110-140 ppm. The carbon bearing the bromine would be significantly shifted. The C2 carbon of the benzimidazole ring would appear downfield, typically in the 150-155 ppm region.

-

Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ would be observed at m/z 241.00 and 243.00 in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.

Proposed Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process, leveraging established benzimidazole synthesis methodologies. The following protocol is a proposed route, designed for reliability and scalability in a standard laboratory setting.

Synthesis Workflow Diagram

The proposed synthetic pathway is illustrated in the diagram below, starting from commercially available 3-Bromo-N-methyl-benzene-1,2-diamine.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Cyclization to form this compound

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-N-methyl-benzene-1,2-diamine (1 equivalent).

-

Solvent and Reagent Addition: To the flask, add glycolic acid (1.1 equivalents) and 4M hydrochloric acid as the solvent.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Purification

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound, as a crystalline solid.

-

Characterization: The purity and identity of the final compound should be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry, comparing the results with the expected data.

Potential Therapeutic Applications

The benzimidazole core is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][6][7] The specific structural features of this compound make it an attractive candidate for several therapeutic areas.

Kinase Inhibition in Oncology

Numerous benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are dysregulated in cancer.[4] The core structure of this compound can be synthetically modified to target the ATP-binding site of kinases. The bromo substituent provides a convenient point for introducing larger aromatic or heterocyclic moieties through cross-coupling reactions, which can enhance binding affinity and selectivity.[4]

Antimicrobial and Antiviral Agents

Benzimidazole derivatives have a long history of use as antimicrobial and antiviral drugs.[2][3] The mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of viral replication processes. The structural motif of this compound can be explored for the development of novel anti-infective agents, potentially with improved potency and a broader spectrum of activity.

Anti-inflammatory and Analgesic Properties

Several benzimidazole-containing compounds have demonstrated significant anti-inflammatory and analgesic effects.[7] These activities are often mediated through the inhibition of enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways. The unique substitution pattern of this compound could lead to the discovery of new anti-inflammatory agents with a favorable therapeutic profile.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery and development. Its well-defined physicochemical properties, coupled with a straightforward synthetic route, make it an accessible starting point for the generation of diverse chemical libraries. The inherent biological activities associated with the benzimidazole scaffold provide a strong rationale for its exploration in oncology, infectious diseases, and inflammatory disorders. This guide serves as a foundational resource for researchers looking to harness the potential of this promising molecule.

References

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.

- Benzimidazoles in Drug Discovery: A P

- A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. Neuroquantology.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.

- 4-Bromo-1H-benzimidazole. PubChem.

- 2-BROMO-1-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-1-ETHANONE synthesis. ChemicalBook.

- CAS 1150618-44-2 4-Bromo-1-methyl-1H-benzimidazole-2-methanol. Alfa Chemistry.

- 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole. PubChem.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- The Medicinal Chemistry Utility of 2-bromo-6-methyl-1H-benzo[d]imidazole. Benchchem.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. neuroquantology.com [neuroquantology.com]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol for Researchers and Drug Development Professionals

CAS Number: 1150618-44-2

Introduction: The Significance of the Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile pharmacological activities. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutic agents.[1][2] Substituted benzimidazoles, such as (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol, are of particular interest to researchers due to their potential as anticancer, antimicrobial, and antiviral agents.[3] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential applications in drug development, with a focus on providing actionable insights for laboratory and clinical research.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. Below is a summary of the key properties for this compound.

| Property | Value | Source |

| CAS Number | 1150618-44-2 | |

| Molecular Formula | C₉H₉BrN₂O | ChemSpider |

| Molecular Weight | 241.09 g/mol | ChemSpider |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | Not available | |

| Boiling Point | 406.88°C at 760 mmHg (Predicted) | [4] |

| Density | 1.664 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in methanol, ethanol, DMSO | Predicted |

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern.[5]

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the O-H stretch of the alcohol and the C=N stretch of the imidazole ring.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process involving the formation of the benzimidazole core followed by the reduction of a carbonyl group.

Step 1: Synthesis of 4-Bromo-1-methyl-1H-benzoimidazole-2-carbaldehyde

The precursor aldehyde can be synthesized via the condensation of 3-bromo-N¹-methylbenzene-1,2-diamine with a suitable glyoxal equivalent. A general and robust method for the synthesis of benzimidazole derivatives involves the reaction of an o-phenylenediamine with an aldehyde.[6]

Diagram of the Synthesis Pathway:

Caption: Synthetic pathway for this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-N¹-methylbenzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of a glyoxal equivalent (e.g., glyoxal sodium bisulfite addition compound). The use of an oxidizing agent like sodium metabisulfite can facilitate the cyclization and formation of the benzimidazole ring.[7]

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be extracted into an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel to yield pure 4-bromo-1-methyl-1H-benzoimidazole-2-carbaldehyde.

Step 2: Reduction to this compound

The final step involves the selective reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.[8][9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-bromo-1-methyl-1H-benzoimidazole-2-carbaldehyde (1 equivalent) in a protic solvent such as methanol or ethanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring. A slight molar excess of NaBH₄ is typically used.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for a few hours, monitoring the disappearance of the aldehyde by TLC.

-

Work-up and Purification: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water. The product can then be extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Applications in Drug Discovery and Development

The benzimidazole scaffold is a key pharmacophore in numerous FDA-approved drugs and clinical candidates.[10] Its ability to act as a bioisostere for purine nucleotides allows it to interact with a variety of enzymes and receptors, leading to a broad spectrum of biological activities.

Potential as Kinase Inhibitors

Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.[3][8] The benzimidazole core can interact with the hinge region of the ATP-binding pocket of kinases, a common feature exploited in the design of kinase inhibitors. The substituents on the benzimidazole ring play a crucial role in determining the selectivity and potency of these inhibitors. The bromo- and methyl-substituents on this compound can be strategically modified to optimize its binding to specific kinase targets.

Diagram of Kinase Inhibition:

Caption: Mechanism of kinase inhibition by benzimidazole derivatives.

Antimicrobial and Antiviral Potential

Benzimidazole derivatives have a long history of use as antimicrobial and antiviral agents. Their mechanism of action can involve the inhibition of microbial nucleic acid and protein synthesis.[3] The structural features of this compound make it a candidate for screening against a panel of pathogenic bacteria, fungi, and viruses.

Conclusion and Future Perspectives

This compound, with its privileged benzimidazole core, represents a valuable building block for the discovery of new therapeutic agents. This guide has provided a detailed overview of its synthesis, physicochemical properties, and potential applications, particularly in the realm of kinase inhibition. The provided experimental protocols offer a solid foundation for researchers to synthesize and further investigate this promising compound. Future research should focus on the biological evaluation of this molecule and its derivatives against a range of therapeutic targets to fully elucidate its pharmacological potential. The versatility of the benzimidazole scaffold ensures that compounds like this compound will continue to be of significant interest to the drug discovery community.

References

-

Alfa Aesar. (4-Bromo-1-methyl-1H-benzimidazole-2-methanol). Retrieved from [Link]

-

Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367–1379. [Link]

-

Kavya, G., & Sivan, A. (2022). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. In Benzimidazole - An Excellent Pharmacophore in Medicinal Chemistry. IntechOpen. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical biology & drug design, 100(5), 656–673. [Link]

-

Bentham Science Publishers. (2023). Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 2-23. [Link]

-

Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]

-

Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Journal of Drug Discovery and Development, 11(1), 1-15. [Link]

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

-

Studylib. (n.d.). NaBH4 Reduction of Benzil: Lab Experiment Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

ResearchGate. (2016). A standard protocol for NaBH 4 reduction of CDOM and HS. Retrieved from [Link]

-

Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(3), 3069–3085. [Link]

-

PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 7(85), 54065-54075. [Link]

-

ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1), 82-90. [Link]

-

Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(3), 3069–3085. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-溴-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - 4-bromo-2-(hydroxymethyl)benzimidazole (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. 1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. studylib.net [studylib.net]

- 10. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides a comprehensive, in-depth technical exploration of the methodologies and analytical reasoning required for the structural elucidation of the novel heterocyclic compound, (4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol. Benzimidazole derivatives are a well-established class of compounds with a wide spectrum of biological activities, making the precise determination of their structure paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines.[1][2] This document moves beyond a mere recitation of techniques, offering a narrative grounded in the principles of spectroscopic analysis and crystallographic determination. We will delve into the "why" behind experimental choices, presenting a logical workflow that integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction. Each section is designed to be a self-validating system, providing detailed protocols, data interpretation strategies, and illustrative visualizations to empower researchers in their own structural characterization endeavors.

Introduction: The Imperative of Unambiguous Structure Determination

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. This compound represents a specific analogue where the strategic placement of a bromo, a methyl, and a hydroxymethyl group can significantly influence its biological profile. Therefore, an unequivocal confirmation of its molecular architecture is not merely an academic exercise but a critical prerequisite for any further investigation into its therapeutic potential.

This guide will systematically deconstruct the process of structure elucidation, treating it as a puzzle where each piece of analytical data provides unique and complementary information. We will begin with spectroscopic techniques that probe the compound's connectivity and functional groups in solution, and culminate with the gold standard of solid-state structure determination: X-ray crystallography.

The Spectroscopic Toolkit: Assembling the Pieces

Spectroscopic methods provide a wealth of information about a molecule's structure by observing its interaction with electromagnetic radiation.[3] For this compound, a combination of NMR, MS, and IR spectroscopy will allow us to piece together its atomic connectivity and identify its key functional groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[3] By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Core Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.

Expected ¹H NMR Data for this compound:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.8 | d | 1H | H-5 | Aromatic proton, deshielded by the adjacent bromine atom. |

| ~7.2-7.4 | t | 1H | H-6 | Aromatic proton. |

| ~7.1-7.3 | d | 1H | H-7 | Aromatic proton. |

| ~4.8 | s | 2H | -CH₂OH | Methylene protons adjacent to an oxygen atom. |

| ~3.8 | s | 3H | -NCH₃ | Methyl protons attached to a nitrogen atom. |

| ~3.5-4.5 | br s | 1H | -OH | Hydroxyl proton, chemical shift can be variable and the peak may be broad. |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Core Principle: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

Expected ¹³C NMR Data for this compound:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-2 | Carbon of the imidazole ring attached to two nitrogen atoms and the hydroxymethyl group. |

| ~140 | C-7a | Quaternary carbon of the benzene ring fused to the imidazole ring. |

| ~135 | C-3a | Quaternary carbon of the benzene ring fused to the imidazole ring. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~120 | C-5 | Aromatic CH carbon. |

| ~115 | C-4 | Aromatic carbon directly attached to the bromine atom. |

| ~110 | C-7 | Aromatic CH carbon. |

| ~60 | -CH₂OH | Methylene carbon attached to the hydroxyl group. |

| ~30 | -NCH₃ | Methyl carbon attached to the nitrogen atom. |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Record the spectrum on the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Logical Workflow for NMR Data Interpretation

Caption: Logical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the molecular formula.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₉H₉BrN₂O

-

Exact Mass: 239.9901

-

Molecular Weight: 241.09

-

Key Feature: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 240 and 242).[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Determine the m/z of the molecular ion peak and compare it to the theoretical exact mass for the proposed formula. Analyze the isotopic pattern to confirm the presence of bromine.

Predicted Fragmentation Pathway

Caption: Predicted EI fragmentation pathway for the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Core Principle: IR spectroscopy measures the vibrations of atoms and functional groups within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies.

Expected IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol (-OH) |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~1620 | C=N stretch | Imidazole ring |

| ~1450-1500 | C=C stretch | Aromatic ring |

| 1000-1200 | C-O stretch | Alcohol |

| 550-750 | C-Br stretch | Aryl bromide |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the proposed structure.

The Definitive Proof: Single-Crystal X-ray Diffraction

While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in the solid state.[7]

Core Principle: When a beam of X-rays is passed through a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the precise location of each atom in the crystal lattice can be determined, yielding a detailed molecular structure including bond lengths, bond angles, and intermolecular interactions.[8][9]

Experimental Workflow for X-ray Crystallography

Caption: General experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are a prerequisite. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile).[8]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, and diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Data Presentation: Crystallographic Data Table (Hypothetical)

| Parameter | Value |

| Chemical Formula | C₉H₉BrN₂O |

| Formula Weight | 241.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970.4 |

| Z | 4 |

| R-factor | < 0.05 |

The final output of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule, confirming the connectivity and stereochemistry beyond any doubt. This provides the authoritative grounding for all other analytical data.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a process of logical deduction, where each analytical technique provides a crucial piece of the puzzle. NMR spectroscopy maps out the carbon and proton framework, mass spectrometry confirms the molecular formula, and IR spectroscopy identifies the key functional groups. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following the in-depth protocols and interpretive strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this and other novel chemical entities, paving the way for further exploration of their scientific and therapeutic potential.

References

- Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. (2025). AWS.

- Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination. (2025). Benchchem.

- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar.

- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. (2025). Benchchem.

- Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. (n.d.). NIH.

- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.

- Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). (2025/2026). University College Dublin.

- Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI.

- Mass Spectrometry Analysis: A Comparative Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Compounds. (2025). Benchchem.

Sources

- 1. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

- 2. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchps.com [jchps.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

Halogenated Benzimidazole Derivatives: A Technical Guide to Unlocking Diverse Biological Activities

Foreword: The Benzimidazole Scaffold and the Halogen Advantage

The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a vast array of biological targets, including enzymes and nucleic acids, with high affinity.[3][4] This inherent versatility has led to the development of benzimidazole-based drugs across a wide spectrum of therapeutic areas, including anthelmintic, antiulcer, antiviral, and anticancer treatments.[5][6]

This guide focuses specifically on the strategic role of halogenation —the incorporation of fluorine (F), chlorine (Cl), bromine (Br), or iodine (I) atoms—into the benzimidazole framework. Halogenation is not a mere decorative addition; it is a powerful tool for medicinal chemists to fine-tune a molecule's physicochemical properties. Halogen atoms can modulate:

-

Lipophilicity: Enhancing membrane permeability and cellular uptake.

-

Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the drug's half-life.

-

Binding Affinity: Introducing halogen bonds, a type of non-covalent interaction that can significantly enhance the affinity and selectivity of a drug for its target protein.[7][8]

The presence and position of halogen substituents can dramatically amplify the biological activity of the parent benzimidazole.[5] For instance, dihalogenated derivatives often exhibit greater antibacterial activity than their mono-halogenated counterparts.[9] This guide provides an in-depth exploration of the key biological activities of these compounds, the molecular mechanisms that drive them, and the validated experimental protocols required to assess their efficacy.

Anthelmintic Activity: The Microtubule Disruptors

The most established therapeutic application of benzimidazole derivatives is in the treatment of helminth (parasitic worm) infections.[10] Halogenated benzimidazoles like triclabendazole are critical components of veterinary and human medicine.[11]

Mechanism of Action: Targeting the Parasite's Cytoskeleton

The primary mechanism of action for anthelmintic benzimidazoles is the disruption of microtubule polymerization in the parasite.[11][12]

-

Selective Binding to β-Tubulin: Benzimidazoles exhibit a high affinity for the β-tubulin subunit of the parasite, a protein that is structurally distinct from mammalian tubulin.[13] This selective binding is the cornerstone of their favorable safety profile.

-

Inhibition of Polymerization: By binding to β-tubulin, the drug prevents its polymerization into functional microtubules.[12]

-

Cellular Disruption: Microtubules are essential for critical cellular functions in the parasite, including cell division, maintenance of cell shape, and intracellular transport. A key process disrupted is the uptake of glucose, which effectively starves the parasite.[14]

-

Paralysis and Expulsion: The cumulative effect of this cellular disruption is the paralysis and eventual death of the parasite, which is then expelled from the host.[10]

Experimental Protocol: In Vitro Adult Worm Motility Assay (AWMA)

This assay provides a direct measure of a compound's ability to induce paralysis in adult parasites. The choice of an in vitro model like Haemonchus contortus or even non-parasitic worms like earthworms (Pheretima posthuma) for initial screening is driven by the need for a reproducible and ethically sound system before proceeding to in vivo studies. [15][16] Methodology:

-

Worm Collection: Collect adult worms (e.g., Pheretima posthuma) and wash with Phosphate Buffered Saline (PBS) to remove fecal matter. [17]2. Preparation of Test Solutions: Prepare stock solutions of the halogenated benzimidazole derivatives in a suitable solvent (e.g., DMSO). Create a series of dilutions in PBS or culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

Experimental Setup:

-

Place a single worm of approximately equal size in each petri dish. [15] * Add 25 mL of the respective test solution to each dish.

-

Use a known anthelmintic drug (e.g., Albendazole) as a positive control and PBS with the corresponding DMSO concentration as a negative control.

-

-

Incubation and Observation: Incubate the plates at 37°C. Observe the worms at regular intervals (e.g., every 15-30 minutes).

-

Endpoint Determination:

-

Time to Paralysis (P): Record the time when no movement is observed except when the worm is shaken vigorously.

-

Time to Death (D): Confirm death by transferring the apparently non-motile worm to warm water (50°C) and observing for any movement. [15]6. Data Analysis: Compare the time to paralysis and death for the test compounds with the positive and negative controls.

-

Scientist's Note: The use of a positive control like Albendazole is crucial for validating the assay's sensitivity. The negative control ensures that the solvent (DMSO) or the medium itself does not cause paralysis or death, confirming the effect is due to the test compound.

Anticancer Activity: Repurposing Anthelmintics and Beyond

There is a significant and growing body of evidence supporting the repurposing of anthelmintic benzimidazoles and the development of novel halogenated derivatives as potent anticancer agents. [18][19]Their efficacy spans multiple cancer types, including those that are multidrug-resistant.

Mechanisms of Action: A Multi-Pronged Attack

While microtubule disruption remains a central mechanism, halogenated benzimidazoles exert their anticancer effects through several pathways. [3][19]

-

Tubulin Polymerization Inhibition: Similar to their anthelmintic action, these compounds bind to mammalian β-tubulin, disrupting microtubule dynamics. [20][21]This is particularly effective against rapidly dividing cancer cells, as it leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). [14]* Inhibition of Key Signaling Pathways: Certain dihalogenated derivatives have been shown to inhibit the STAT3 signaling pathway, a central regulator of cancer cell growth and proliferation. [22]By inhibiting STAT3, these compounds can disrupt the metabolic adaptation of tumor cells.

-

Caption: Multi-targeted anticancer mechanisms.

Experimental Protocols for Anticancer Evaluation

A tiered approach is essential for evaluating anticancer potential, starting with broad cytotoxicity screening and moving to specific mechanistic assays.

This is the most common initial screening assay to determine a compound's general cytotoxicity against a panel of cancer cell lines. [23]It measures the metabolic activity of cells, which correlates with cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. [24]2. Compound Treatment: Treat the cells with various concentrations of the halogenated benzimidazole derivatives for a specified period (e.g., 48 or 72 hours). [24][25]3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). [25]

Scientist's Note: It is critical to include a non-malignant cell line (e.g., from the same tissue of origin as the cancer cell line) to assess selective toxicity. A promising compound should have a significantly lower IC50 for cancer cells than for normal cells. [21][26]

This mechanistic assay directly validates if the compound's cytotoxic effect is mediated through tubulin disruption.

Methodology:

-

Reagent Preparation: Use a commercially available kit containing purified tubulin, GTP (required for polymerization), and a polymerization buffer.

-

Assay Setup: In a 96-well plate, mix the tubulin solution with either the test compound, a known inhibitor (e.g., Nocodazole) as a positive control, or a known stabilizer (e.g., Paclitaxel) as another control.

-

Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization. The formation of microtubules increases the turbidity of the solution.

-

Kinetic Measurement: Monitor the change in absorbance (turbidity) over time at 340 nm using a plate reader.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. An inhibitor will suppress the increase in absorbance, while a stabilizer will enhance it.

Antimicrobial Activity: Combating Resistant Pathogens

Halogenated benzimidazoles have demonstrated significant activity against a range of bacteria and fungi, making them promising candidates for developing new antimicrobial agents to combat resistance. [1][5]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial mechanism is often linked to the inhibition of nucleic acid synthesis due to the structural similarity of the benzimidazole core to purine molecules. [1]Halogenation plays a crucial role in enhancing this activity.

-

Electronic Effects: Electron-withdrawing halogens like chlorine and fluorine on the phenyl ring can enhance the electronic properties of the molecule, improving its interaction with microbial targets. [5]* Positional Importance: Substituents at the 5 and 6 positions of the benzimidazole ring are particularly important for enhancing biological activity. [5]* Potency: Studies have shown that 2-trifluoromethylbenzimidazoles with halogen atoms in the phenylene fragment have a pronounced inhibitory effect. Specifically, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to have an exceptionally low Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL against Bacillus subtilis. [9]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the in vitro efficacy of a potential antimicrobial agent. [27][28]It determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Methodology:

-

Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) to a specific density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls:

-

Positive Control: A well with broth and inoculum only (should show growth).

-

Negative Control: A well with broth only (should show no growth).

-

Standard Drug: A row with a known antibiotic (e.g., Chloramphenicol) to validate the assay. [29]5. Incubation: Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.

Caption: Workflow for MIC/MBC determination.

Antiviral Activity

While less explored than other areas, halogenated benzimidazoles have also shown promise as antiviral agents. [30]Specific derivatives have exhibited potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against viruses from the Flaviviridae family, such as Bovine Viral Diarrhoea Virus (BVDV) and Yellow Fever Virus (YFV). [30][31]The mechanism often involves the inhibition of viral replication processes, though the exact targets are still under investigation for many compounds. Evaluation typically involves cell-based assays where host cells are infected with the target virus and then treated with the compound, with the reduction in viral load or cytopathic effect being the primary endpoint.

Summary Data of Representative Compounds

| Compound Class | Specific Example | Biological Activity | Key Finding / Mechanism | Citation(s) |

| Dihalogenated Benzimidazole | 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Antibacterial | Potent activity against B. subtilis with an MIC of 0.49 µg/mL. | [9] |

| Substituted Benzimidazole | Various derivatives | Anticancer | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. | [20][21] |

| Halogenated Benzimidazole | Triclabendazole | Anthelmintic | Binds to parasite β-tubulin, disrupting microtubule-dependent glucose uptake. | [11][14] |

| Quinolizidinyl-alkyl Benzimidazole | Various derivatives | Antiviral | Potent activity against Respiratory Syncytial Virus (RSV) with EC50 values as low as 20 nM. | [30] |

| Dihalogenated Benzimidazole Dione | Novel synthesized quinones | Anticancer | Inhibit STAT3 signaling and disrupt tumor cell metabolism. | [22] |

Conclusion and Future Directions

Halogenation is a proven and powerful strategy for enhancing the diverse biological activities of the benzimidazole scaffold. From disrupting the cytoskeleton of parasites and cancer cells to inhibiting the growth of drug-resistant bacteria, these compounds represent a rich source for drug discovery and development.

The path forward requires a multi-disciplinary approach:

-

Rational Design: Leveraging computational modeling and a deep understanding of structure-activity relationships to design next-generation derivatives with improved selectivity and potency.

-

Mechanism Deconvolution: Moving beyond primary screening to fully elucidate the molecular targets and pathways for novel compounds, especially in the antiviral and anticancer arenas.

-

Overcoming Resistance: Investigating the efficacy of these compounds against drug-resistant microbial strains and cancer cell lines, and exploring their potential in combination therapies to achieve synergistic effects.

The continued exploration of halogenated benzimidazoles holds immense promise for addressing some of the most pressing challenges in global health, from parasitic infections to cancer and antimicrobial resistance.

References

- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Advances.

- Anthelmintic. (n.d.). Wikipedia.

- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. (n.d.). MSD Veterinary Manual.

- De Clercq, E., et al. (2008). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed.

- Aziz, M. A., et al. (2015). Bioassays for anticancer activities. PubMed.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

- Biological activities of benzimidazole derivatives: A review. (2021). International Science Community Association.

- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.

- New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. (2025). PubMed.

- The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method. (n.d.). PubMed Central.

- Which is the best method for in screening for anticancer activity of plant extract. (2012). ResearchGate.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI.

- Antimicrobial Efficacy Testing. (n.d.). Creative Biogene.

- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). PubMed Central.

- Synthesis and Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives. (n.d.). MDPI.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Cureus.

- New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. (n.d.). MDPI.

- Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.). ResearchGate.

- Assessment of Anthelmintic Activity of Pisum sativum. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- Benzimidazole-derived tubulin polymerization inhibitors. (n.d.). ResearchGate.

- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (n.d.). ACS Publications.

- BIOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – A REVIEW. (2024). Zenodo.

- Synthesis and antibacterial activity of benzimidazole amides based on computer-aided technology. (n.d.). BIO Web of Conferences.

- De Clercq, E., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed.

- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.

- 'Antimicrobial single-cell testing' measures antibiotic effectiveness. (2026). The Engineer.

- Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. (2023). Bashkir State Medical University Bulletin.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed.

- A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. (n.d.). PubMed.

- New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. (2025). ResearchGate.

- Application Notes and Protocols for In Vitro Anthelmintic Activity Assay of Anthelvencin A. (n.d.). Benchchem.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health.

- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. (n.d.). PubMed Central.

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PubMed Central.

- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega.

- Bringing Antimicrobial Susceptibility Testing for New Drugs into the Clinical Laboratory: Removing Obstacles in Our Fight against Multidrug-Resistant Pathogens. (2019). National Institutes of Health.

- A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. (2022). IJCRT.org.

- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils.

- Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (n.d.). Frontiers.

- Assessment of the anthelmintic activity of medicinal plant extracts and purified condensed tannins against free-living and parasitic stages of Oesophagostomum dentatum. (2014). PubMed Central.

- (PDF) Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. (2025). ResearchGate.

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). PubMed Central.

- Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research.

Sources

- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. isca.me [isca.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 10. Anthelmintic - Wikipedia [en.wikipedia.org]

- 11. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 12. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]

- 29. mdpi.com [mdpi.com]